N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been described as novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators . They are used in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .
Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” is characterized by the presence of a 1H-pyrrolo[2,3-b]pyridine ring, a propyl linker, and a 5-chlorothiophene-2-sulfonamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” include a melting point of 212–214 ℃ . Its 1H NMR and 13C NMR spectra have been reported .
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated potent antimicrobial properties. Researchers have observed inhibitory effects against bacteria, fungi, and viruses. The specific mechanisms of action are not fully understood, but these compounds could be valuable in developing new antibiotics or antiviral agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Some pyrrolopyrazine derivatives exhibit anti-inflammatory effects, which could be harnessed for conditions like rheumatoid arthritis, inflammatory bowel disease, or even neuroinflammation .
Antioxidant Properties
Oxidative stress contributes to aging and various health issues. Compounds containing the pyrrolopyrazine scaffold have shown antioxidant activity. By scavenging free radicals, they may protect cells from damage and reduce oxidative stress .
Antitumor Activity
Certain pyrrolopyrazine derivatives exhibit promising antitumor effects. They interfere with cancer cell growth, proliferation, and survival pathways. Researchers are exploring their potential as novel chemotherapeutic agents .
Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine derivatives, in particular, have demonstrated kinase inhibitory activity. Kinases play essential roles in cell signaling and regulation. Targeting them could lead to innovative therapies for cancer, autoimmune diseases, and other disorders .
Drug Discovery Scaffold
The pyrrolopyrazine structure serves as an attractive scaffold for drug discovery. Medicinal chemistry researchers can explore modifications around this core to design novel leads for various diseases. Its versatility and diverse biological activities make it a valuable starting point in drug development .
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The affected downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research on “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” and similar compounds could involve further exploration of their potential as immunomodulators targeting JAK3 . Their role in treating immune diseases such as organ transplantation could be further investigated .
properties
IUPAC Name |
5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-12-4-5-13(21-12)22(19,20)17-8-2-9-18-10-6-11-3-1-7-16-14(11)18/h1,3-7,10,17H,2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMFLOSHNCJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide |
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